molecular formula C13H16O7 B3058546 Vacciniin CAS No. 90-75-5

Vacciniin

Cat. No. B3058546
CAS RN: 90-75-5
M. Wt: 284.26 g/mol
InChI Key: MRDRXKCKIMVUHN-BZNQNGANSA-N
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Description

Vaccines are one of the most effective ways of preventing infectious diseases. Vaccines work by stimulating the immune system to produce a response against a specific pathogen, such as a virus or bacterium. The process of developing vaccines involves a complex series of steps, including synthesis, testing, and clinical trials.

Scientific Research Applications

  • Information Technologies in Vaccine Research : Advanced computational technologies are critical in analyzing large amounts of data from genomics and proteomics projects. These technologies play a significant role in antigen processing, presentation, and the characterization of immune response targets, crucial for vaccine development (Brusic, August, & Petrovsky, 2005).

  • Evolution and Identity of Vaccinology : The field of vaccinology has evolved over time, integrating various scientific domains and forming its unique identity. This evolution highlights the transition from traditional vaccine development approaches to incorporating new generations of scientific knowledge (Tuells, 2012).

  • Vaccinia Virus Vaccines : Research on Vaccinia virus (VACV) vaccines shows how understanding poxviral replication and viral gene function permits modification of VACV for improved safety and efficacy. This knowledge has led to the development of vaccines against various infectious agents (Jacobs et al., 2009).

  • Genetically Engineered Poxviruses : The use of Vaccinia virus as a vector for gene expression in mammalian cells offers insights into immune response mechanisms and provides potential for vaccine development against infectious diseases and cancer (Moss, 1996).

  • Vaccinology in the 21st Century : This research expands the scope of vaccinology to include safety, regulatory, ethical, and economic considerations. It also emphasizes the potential of vaccines in controlling non-infectious diseases like cancers (Barrett, 2016).

  • Genomics and Proteomics in Vaccine Design : The integration of genomics and proteomics technologies in vaccine discovery, particularly for pathogens where conventional methods have failed, is a significant advancement in vaccine research (Grandi, 2001).

  • Reverse Vaccinology Improvements : The application of reverse vaccinology has revolutionized vaccine development, allowing researchers to identify protective targets from entire antigenic repertoires of pathogens (Donati & Rappuoli, 2013).

  • Vaccinia Virus as a Research Tool : Vaccinia virus's role as a vector for gene expression in eukaryotic cells is crucial for understanding immune responses against infectious diseases and for potential vaccine development (Moss, 1991).

  • Antitumor Vaccination : The development of antitumor vaccines, based on the recognition of tumor-associated antigens, is a key area in vaccinology, with potential applications in various cancer treatments (Bocchia et al., 2000).

  • Pharmacogenomics in Vaccines : Pharmacogenomics offers a scientific base for vaccine R&D, integrating genetic data to understand variations in immune responses to different vaccines (Poland, Ovsyannikova, & Jacobson, 2009).

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O7/c14-9-8(20-13(18)11(16)10(9)15)6-19-12(17)7-4-2-1-3-5-7/h1-5,8-11,13-16,18H,6H2/t8-,9-,10+,11-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDRXKCKIMVUHN-BZNQNGANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80877232
Record name Vacciniin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80877232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90-75-5
Record name β-D-Glucopyranose, 6-benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vacciniin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vacciniin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80877232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VACCINIIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X76EOC769A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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